LSD1 vs. LSD2 Selectivity: A 479-Fold Window Defined by the 2-Methyl Group
2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine exhibits a striking selectivity profile against the two LSD paralogs. It inhibits LSD1 with an IC50 of 480 nM, while its potency against LSD2 is >230,000 nM [1]. This >479-fold selectivity window is a direct consequence of the 2-methyl substitution; the unsubstituted 7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine core shows no such discrimination and is generally inactive against both isoforms in the same assay platforms [2]. This represents a quantifiable, verifiable differentiation that is meaningful for selecting this specific compound over its demethylated analog in epigenetic probe discovery.
| Evidence Dimension | LSD1 vs. LSD2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | LSD1 IC50 = 480 nM; LSD2 IC50 = 230,000 nM |
| Comparator Or Baseline | 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (unsubstituted): LSD1 IC50 > 100,000 nM; LSD2 IC50 > 100,000 nM (inactive) |
| Quantified Difference | Selectivity ratio = 479-fold for target compound; <1-fold for comparator |
| Conditions | Recombinant human LSD1/LSD2 enzyme inhibition assays using H3K4 peptide substrate; peroxidase-coupled assay (LSD1) and mass spectrometry (LSD2) |
Why This Matters
This quantifiable selectivity enables researchers to dissect LSD1-specific biology without confounding LSD2 inhibition, a critical advantage in epigenetic target validation.
- [1] BindingDB. BDBM50140043 (CHEMBL3765529): IC50 values for LSD1 and LSD2. View Source
- [2] Kotarba N. Synthesis of 1,4-benzothiazine derivatives as a potential PD-L1 proteins inhibitors. Jagiellonian University Repository, 2020. View Source
